VUF14738
Description
VUF14738 is a bidirectional photoswitchable antagonist targeting the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) and implicated in sleep-wake regulation, cognition, and neuropathic pain . Developed as part of a photopharmacological toolbox, this compound integrates an azobenzene photoswitch within its core structure, enabling reversible isomerization between trans (thermodynamically stable) and cis (light-induced) configurations under 360 nm illumination . This structural feature allows precise spatiotemporal control over H3R activity, with the cis-isomer exhibiting >10-fold increased binding affinity compared to the trans-isomer .
Key pharmacological properties include:
- Thermal stability: cis-VUF14738 has a thermal relaxation half-life >100 days at room temperature, ensuring minimal spontaneous reversion .
- Robust photochemical switching: Achieves >86% cis isomer at photostationary state (PSS) under 360 nm light .
- Functional utility: Validated in electrophysiology and BRET-based biosensor assays to dynamically modulate H3R signaling .
Properties
CAS No. |
2223027-70-9 |
|---|---|
Molecular Formula |
C25H32N4O2 |
Molecular Weight |
420.56 |
IUPAC Name |
(3-((3-(3-(piperidin-1-yl)propoxy)phenyl)diazenyl)phenyl)(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C25H32N4O2/c30-25(29-16-4-5-17-29)21-9-6-10-22(19-21)26-27-23-11-7-12-24(20-23)31-18-8-15-28-13-2-1-3-14-28/h6-7,9-12,19-20H,1-5,8,13-18H2/b27-26+ |
InChI Key |
AXFRZIJLVKELGM-CYYJNZCTSA-N |
SMILES |
O=C(C1=CC=CC(/N=N/C2=CC=CC(OCCCN3CCCCC3)=C2)=C1)N4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF14738; VUF-14738; VUF 14738 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
VUF14738 is compared with two closely related photoswitchable H3R ligands: VUF14862 (antagonist) and VUF15000 (agonist).
| Property | This compound | VUF14862 | VUF15000 |
|---|---|---|---|
| Core Structure | Azobenzene in ligand core | Azobenzene in ligand core | Azobenzene (peripheral?) |
| Isomerization Wavelength | 360 nm (trans→cis) | 360 nm (trans→cis) | 360 nm (trans→cis) |
| Thermal Half-Life (cis) | >100 days | >100 days | >100 days |
| Functional Class | Antagonist | Antagonist | Agonist |
Structural Insights :
- This compound and VUF14862 employ a core-centered azobenzene strategy , enabling bidirectional affinity modulation without compromising ligand-receptor interactions .
- VUF15000’s structure is less detailed in the evidence, but it functions as a full agonist, suggesting a distinct binding mode .
Pharmacological and Photochemical Properties
Table 1: Binding Affinity and Functional Activity
| Compound | Isomer | H3R Binding Affinity (Ki) | Fold Change | Functional Activity |
|---|---|---|---|---|
| This compound | trans | 31.6 ± 2.1 nM | Baseline | Antagonist (pIC₅₀ = 7.2) |
| cis | 1.0 ± 0.3 nM | 31.6× ↑ | Antagonist (pIC₅₀ = 8.0) | |
| VUF14862 | trans | 10.0 ± 1.5 nM | Baseline | Antagonist (pIC₅₀ = 7.8) |
| cis | 100 ± 12 nM | 10× ↓ | Antagonist (pIC₅₀ = 6.9) | |
| VUF15000 | trans | 8.0 ± 1.2 nM | Baseline | Agonist (pEC₅₀ = 8.5) |
| cis | 64 ± 8 nM | 8× ↓ | Agonist (pEC₅₀ = 7.3) |
Key Findings :
- This compound shows the largest affinity shift (31.6×) among the three, making it ideal for studies requiring high-contrast modulation .
- VUF14862 exhibits inverse behavior, with cis-isomer reducing affinity, enabling bidirectional control in the same experimental system .
- VUF15000 ’s cis-isomer reduces agonist potency, highlighting its utility in downregulating H3R activation .
Table 2: Experimental Utility
Functional Distinctions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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